molecular formula C21H24N4O4 B5653660 3-(3-methoxyquinoxalin-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide

3-(3-methoxyquinoxalin-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide

Cat. No. B5653660
M. Wt: 396.4 g/mol
InChI Key: YSZHDHICWLCBJA-KUHUBIRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with potential pharmacological activities. It features a quinoxaline ring, which is significant in medicinal chemistry due to its presence in compounds with diverse biological activities.

Synthesis Analysis

  • The synthesis of related quinoxaline derivatives involves the fusion with tetrazoles and oxadiazoles, indicating potential methods for synthesizing similar compounds. These syntheses utilize NMR, Mass spectral data, and other techniques for structure confirmation (Kethireddy et al., 2017).

Molecular Structure Analysis

  • X-ray diffraction is commonly used to confirm the molecular structure of complex organic compounds, as demonstrated in the study of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide (Bai et al., 2012).

Chemical Reactions and Properties

  • Quinoxaline derivatives have shown to react under various conditions, forming different products with potential pharmacological activities. For instance, the conversion of quinoxalines into different derivatives has been observed under certain reaction conditions, demonstrating the chemical reactivity of this class of compounds (Chapman, 1966).

Physical Properties Analysis

  • The physical properties of quinoxaline derivatives, such as solubility, stability, and crystalline structure, are typically determined through analytical techniques like X-ray crystallography and NMR (Hirano et al., 2004).

Chemical Properties Analysis

  • Quinoxaline derivatives exhibit a range of chemical properties, including the ability to form various intermolecular interactions and reactivity towards different chemical reagents. These properties are crucial for understanding their biological activities and potential use in drug design (Al-Hourani et al., 2016).

properties

IUPAC Name

3-(3-methoxyquinoxalin-2-yl)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-13-9-15(29-25-13)10-14-11-28-12-19(14)23-20(26)8-7-18-21(27-2)24-17-6-4-3-5-16(17)22-18/h3-6,9,14,19H,7-8,10-12H2,1-2H3,(H,23,26)/t14-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZHDHICWLCBJA-KUHUBIRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)CCC3=NC4=CC=CC=C4N=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CCC3=NC4=CC=CC=C4N=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyquinoxalin-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide

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